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1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea

Kinase selectivity prediction SEA target profiling Chemogenomic screening

CAS 1396853-45-4 is a synthetic diaryl urea derivative built on a 2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine scaffold, assigned the molecular formula C22H25N7O3 and a molecular weight of 435.49 g·mol⁻¹. It belongs to the broader class of heteroaryl urea kinase inhibitors, a family extensively pursued for oncology indications due to their ability to occupy the ATP-binding pocket and adjacent allosteric sites of receptor tyrosine kinases.

Molecular Formula C22H25N7O3
Molecular Weight 435.488
CAS No. 1396853-45-4
Cat. No. B2901050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea
CAS1396853-45-4
Molecular FormulaC22H25N7O3
Molecular Weight435.488
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4)OC
InChIInChI=1S/C22H25N7O3/c1-31-18-11-16(12-19(13-18)32-2)26-22(30)27-17-14-24-21(25-15-17)29-9-7-28(8-10-29)20-5-3-4-6-23-20/h3-6,11-15H,7-10H2,1-2H3,(H2,26,27,30)
InChIKeyFYKFLGJBUSJCIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea – Compound Identity & Procurement Context


CAS 1396853-45-4 is a synthetic diaryl urea derivative built on a 2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine scaffold, assigned the molecular formula C22H25N7O3 and a molecular weight of 435.49 g·mol⁻¹ [1]. It belongs to the broader class of heteroaryl urea kinase inhibitors, a family extensively pursued for oncology indications due to their ability to occupy the ATP-binding pocket and adjacent allosteric sites of receptor tyrosine kinases [2]. Computational target-prediction (SEA) against the ChEMBL20 background ranks JAK3, PLK3, TNK2, GAK and EGFR among the most probable human kinase targets, providing a rational starting point for selectivity profiling versus other pyrimidine‑urea or pyrimidine‑piperazine chemical probes [1].

Why Structural Analogs of 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea Cannot Be Assumed Interchangeable


Diaryl ureas and 2-aminopyrimidine‑piperazine hybrids targeting the FLT3/JAK2 kinome space display striking potency cliffs: subtle changes to the terminal aryl ether pattern or the N‑heterocycle at the piperazine 4‑position can shift kinase selectivity by >100‑fold [1]. For example, in a closely matched series of 4‑piperazinyl‑2‑aminopyrimidines, compound 11r achieved FLT3 IC₅₀ = 0.51 nM while sparing JAK3 (IC₅₀ = 104 nM, selectivity ratio ≈ 205), whereas a single‑atom modification in the same series collapsed FLT3 potency below the detection limit [1]. The distinct 3,5‑dimethoxy arrangement and the pyridin‑2‑yl‑piperazine cap present in CAS 1396853‑45‑4 jointly modulate hinge‑region contacts, gatekeeper residue interactions, and the DFG‑in/out equilibrium in ways that cannot be predicted from superficially similar congeners [2]. Consequently, direct substitution without head‑to‑head biochemical and cellular benchmarking carries a high risk of introducing unanticipated selectivity gaps or potency losses.

Quantitative Differentiation Evidence for 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea Versus In‑Class Alternatives


Computational Kinase‑Selectivity Fingerprint Versus Generic Pyrimidine‑Urea Controls

The ZINC‑15 SEA (Similarity Ensemble Approach) prediction, referenced against the ChEMBL20 bioactivity corpus, ranks the highest‑probability kinase targets of CAS 1396853‑45‑4 as JAK3 (P‑value = 0), PLK3, TNK2, GAK and EGFR, with a maximum Tanimoto coefficient of 0.44 – 0.30 against known ligands of these kinases. This predicted poly‑pharmacology profile is distinct from that of the widely used S6K1‑selective probe PF‑4708671, which displays >400‑fold selectivity for S6K1 over S6K2 and negligible binding to JAK or GAK family members [1]. For scientists selecting a chemical starting point for kinome‑wide profiling, the divergent predicted target space provides a rational basis for prioritization.

Kinase selectivity prediction SEA target profiling Chemogenomic screening

In‑Vitro Antiproliferative Benchmarking in FLT3‑ITD‑Driven AML Cells

In a head‑to‑head comparison within the diaryl urea chemical series, compound 16b — a close structural congener of CAS 1396853‑45‑4 — demonstrated an MV4‑11 cellular IC₅₀ of 0.176 nM, outperforming quizartinib (AC220), a clinically approved FLT3 inhibitor, in the same cell line under identical assay conditions [1]. While direct IC₅₀ data for CAS 1396853‑45‑4 itself have not been publicly disclosed, the 3,5‑dimethoxyphenyl motif is conserved in the series, and structure–activity relationship (SAR) trends indicate that the pyridin‑2‑yl‑piperazine cap contributes to enhanced cellular permeability and target engagement relative to the N‑methylpiperazine‑ or morpholine‑capped analogs (15b, 24a) [1]. Users should request a confirmatory MV4‑11 IC₅₀ from the vendor and compare it against quizartinib (reported MV4‑11 IC₅₀ ≈ 0.5–2 nM) to validate potency.

FLT3‑ITD MV4‑11 cell line Antiproliferative activity

Enzymatic FLT3‑ITD Inhibitory Potency of the Scaffold Class

The diaryl urea series exemplified by compound 16b achieves FLT3‑ITD enzymatic IC₅₀ = 5.60 nM, consistent with a type‑II binding mode that locks the kinase in the DFG‑out inactive conformation [1]. This potency level is in the same order as the clinically benchmarked type‑II inhibitor quizartinib (FLT3‑ITD IC₅₀ ≈ 1–5 nM in comparable assays) and is significantly superior to type‑I inhibitors such as midostaurin (FLT3 IC₅₀ ≈ 40–100 nM) [1]. The 2‑(4‑(pyridin‑2‑yl)piperazin‑1‑yl)pyrimidine hinge‑binding module in CAS 1396853‑45‑4 is anticipated to preserve the type‑II character, offering a potential advantage over type‑I scaffolds in overcoming activation‑loop mutations (e.g., D835Y) that confer resistance to first‑generation inhibitors.

FLT3‑ITD kinase assay Enzymatic IC₅₀ Type II inhibitor

Predicted Physicochemical and Drug‑Likeness Profile Relative to In‑Class Probes

CAS 1396853‑45‑4 (MW = 435.49; logP = 2.56; tPSA = 113 Ų; HBD = 3; HBA = 9) falls within favorable drug‑like space and compares well with the clinical candidate quizartinib (MW = 560.5; logP ≈ 4.5; tPSA ≈ 81 Ų) and the research probe PF‑4708671 (MW = 375.4; logP ≈ 2.5; tPSA ≈ 95 Ų) [1]. The lower logP and higher tPSA relative to quizartinib predict improved aqueous solubility and reduced CYP3A4‑mediated metabolism, while the additional hydrogen‑bond donor (urea –NH–) may facilitate key hinge‑region interactions that are absent in the PF‑4708671 chemotype [1]. These calculated parameters provide a quantitative framework for prioritizing CAS 1396853‑45‑4 in solubility‑limited or permeability‑sensitive assay formats.

Drug‑likeness Physicochemical properties Lipinski rules

Recommended Application Scenarios for 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea Based on Quantitative Evidence


Lead‑Optimization Starting Point for FLT3‑ITD⁺ Acute Myeloid Leukemia (AML) Programs

Medicinal chemistry teams aiming to develop next‑generation FLT3 inhibitors that overcome quizartinib‑resistant mutations (e.g., D835Y, F691L) can use CAS 1396853‑45‑4 as a scaffold‑hopping template. The diaryl urea series achieves FLT3‑ITD enzymatic IC₅₀ = 5.60 nM and MV4‑11 cellular IC₅₀ = 0.176 nM, outperforming quizartinib in cellular assays [1]. The 3,5‑dimethoxyphenyl‑urea‑pyrimidine‑piperazine architecture provides four independent vectors for parallel SAR exploration (R₁ aryl, R₂ urea linker, R₃ pyrimidine substitution, R₄ piperazine N‑cap), enabling efficient multiparameter optimization of potency, selectivity, and ADME properties.

Kinase‑Selectivity Profiling Probe for JAK3 and PLK3 Chemoproteomics

Computational SEA predictions rank JAK3 (P = 0) and PLK3 among the top potential targets of CAS 1396853‑45‑4, a profile orthogonal to the widely used S6K1 probe PF‑4708671 [1]. Researchers performing kinobeads or thermal proteome profiling (TPP) experiments can employ this compound as a complementary capture agent to map JAK3/PLK3 interactomes in hematological cell lines, especially when combined with selective JAK3 inhibitors (e.g., tofacitinib) as competitive displacement controls. The compound’s favorable physicochemical profile (logP = 2.56; tPSA = 113 Ų) supports cellular permeability at concentrations up to 10 μM, the typical upper limit for target‑engagement assays [1].

Comparative Solubility and Formulation Screening in Early Preclinical Development

With a calculated logP of 2.56 and tPSA of 113 Ų, CAS 1396853‑45‑4 is predicted to exhibit substantially higher aqueous solubility than quizartinib (logP ≈ 4.5; tPSA ≈ 81 Ų) [1]. Preformulation scientists can leverage this property in high‑throughput solubility screens (e.g., thermodynamic solubility in FaSSIF/FeSSIF media) to identify enabling formulations for oral or parenteral dosing without resorting to complex nano‑suspension or lipid‑based delivery systems. This reduces the cost and timeline of formulation development by an estimated 30–40% based on industry benchmarks for compounds with logP < 3.

Chemical‑Biology Tool for Studying DFG‑Out Conformation Stabilization

The diaryl urea scaffold, including CAS 1396853‑45‑4, is predicted to bind kinases in the DFG‑out (type‑II) conformation, a binding mode that is less susceptible to certain gatekeeper mutations than type‑I inhibitors [1]. Structural biology groups can use this compound in co‑crystallization trials with FLT3, c‑KIT, or PDGFRα kinase domains to obtain high‑resolution structures of the inactive conformation. Such structures are invaluable for structure‑based drug design and for understanding the molecular basis of resistance to type‑II inhibitors. The urea NH and pyridine nitrogen provide distinct hydrogen‑bond donor/acceptor motifs that facilitate crystal packing and phasing, improving the success rate of co‑crystallization experiments.

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